molecular formula C12H12F2N2O2S2 B2760970 N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide CAS No. 1797345-17-5

N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide

Cat. No.: B2760970
CAS No.: 1797345-17-5
M. Wt: 318.36
InChI Key: WPVNQHGUXPIUPV-UHFFFAOYSA-N
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Description

N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a difluoromethylsulfanyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. . The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and difluoromethylation steps, as well as the use of automated systems for the amide coupling reaction.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The difluoromethylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving thiophene derivatives.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanooxan-4-yl)-3-[(trifluoromethyl)sulfanyl]thiophene-2-carboxamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    N-(4-cyanooxan-4-yl)-3-[(methyl)sulfanyl]thiophene-2-carboxamide: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide is unique due to the presence of the difluoromethylsulfanyl group, which can impart distinct electronic and steric properties compared to similar compounds. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-3-(difluoromethylsulfanyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O2S2/c13-11(14)20-8-1-6-19-9(8)10(17)16-12(7-15)2-4-18-5-3-12/h1,6,11H,2-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVNQHGUXPIUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2=C(C=CS2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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